molecular formula C21H39N5O7 B14234403 L-Lysyl-L-valyl-L-valyl-L-glutamic acid CAS No. 497172-28-8

L-Lysyl-L-valyl-L-valyl-L-glutamic acid

Cat. No.: B14234403
CAS No.: 497172-28-8
M. Wt: 473.6 g/mol
InChI Key: QNGVENBJYXTCPM-OTRWWLKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-valyl-L-valyl-L-glutamic acid is a peptide compound composed of four amino acids: lysine, valine, valine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-valyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the free amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-valyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds.

Scientific Research Applications

L-Lysyl-L-valyl-L-valyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors to influence cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-valyl-L-lysine: Another peptide with similar amino acid composition but different sequence.

    L-Lysyl-L-valyl-L-leucyl-L-aspartic acid: A peptide with a similar structure but different amino acids.

Uniqueness

L-Lysyl-L-valyl-L-valyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize L-Lysyl-L-valyl-L-valyl-L-glutamic acid with high purity for biochemical studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids anchored to a resin (e.g., Wang resin).
  • Coupling cycles : Activate carboxyl groups with reagents like HBTU/DIPEA for sequential addition of L-lysine, L-valine (twice), and L-glutamic acid.
  • Cleavage and purification : Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5), followed by HPLC purification (C18 column, acetonitrile/water gradient). Purity (>95%) should be verified via analytical HPLC and mass spectrometry (e.g., MALDI-TOF) .
  • Critical parameters : Monitor coupling efficiency via Kaiser tests and optimize reaction times to minimize truncated byproducts.

Q. What analytical techniques are recommended for quantifying L-glutamic acid residues in this peptide?

  • Methodological Answer : Enzymatic assays and LC-MS are preferred:

  • Colorimetric enzymatic assay : Use L-glutamate dehydrogenase (GLDH) to oxidize L-glutamic acid, coupled with NAD⁺ reduction. Measure absorbance at 340 nm (Δε = 6.3 mM⁻¹cm⁻¹). Dilute samples to 0.1–10 µg/mL to fit the linear range (0.5–50 µM). Calculations:
    csample=cstandard×AsampleAstandardc_{\text{sample}} = c_{\text{standard}} \times \frac{A_{\text{sample}}}{A_{\text{standard}}}

Ensure reaction systems are light-protected to prevent NADH degradation .

  • LC-MS/MS : Quantify using a reverse-phase column (e.g., Zorbax SB-C18) with MRM transitions specific to glutamic acid (m/z 147.1 → 84.1). Validate with spiked matrices to assess recovery (≥85%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity assays involving this compound as a substrate?

  • Methodological Answer : Discrepancies may arise from substrate instability or interference:

  • Stability testing : Pre-incubate the peptide in assay buffers (pH 7.4, 37°C) and analyze degradation via HPLC over time. If decomposition exceeds 10% in 1 hour, use fresh aliquots or stabilize with protease inhibitors (e.g., 1 mM PMSF) .
  • Interference checks : Test for competing substrates (e.g., free L-glutamic acid) using blank reactions without enzymes. For γ-glutamyltransferase (γ-GT) assays, confirm specificity by comparing activity with/without γ-glutamyl-p-nitroanilide controls .
  • Data normalization : Express activity as µmol/min/mg protein, accounting for background absorbance from matrix components .

Q. How does the structural conformation of this compound influence its interaction with γ-glutamyltransferase (γ-GT)?

  • Methodological Answer : The peptide’s γ-glutamyl linkage is critical for γ-GT recognition:

  • Kinetic studies : Determine KmK_m and VmaxV_{\text{max}} using varying peptide concentrations (0.1–5 mM). Compare to natural substrates (e.g., glutathione) to assess binding efficiency. Typical KmK_m for γ-GT ranges 0.2–1.5 mM .
  • Molecular docking : Model the peptide into γ-GT’s active site (PDB: 4ZBC) using AutoDock Vina. Focus on hydrogen bonding between the γ-glutamyl carbonyl and Thr381/Asn404 residues. Validate with site-directed mutagenesis .
  • Circular dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments (e.g., 10% SDS). α-helical content >20% may enhance enzyme affinity .

Q. What are the challenges in detecting low concentrations (nM range) of this peptide in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Sensitivity and matrix effects are major hurdles:

  • Sample preparation : Deplete high-abundance proteins via SPE (C18 cartridges) or immunodepletion. For serum, dilute 1:5 in 0.1% formic acid to reduce ion suppression .
  • LC-MS/MS optimization : Use a nanoflow LC system (300 nL/min) with a 75 µm ID column to enhance ionization. Set collision energy to 20–25 eV for optimal fragmentation .
  • Limit of detection (LOD) : Achieve ≤1 nM LOD by spiking stable isotope-labeled internal standards (e.g., ¹³C₆-L-glutamic acid) and validating with calibration curves (R² > 0.99) .

Properties

CAS No.

497172-28-8

Molecular Formula

C21H39N5O7

Molecular Weight

473.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H39N5O7/c1-11(2)16(19(30)24-14(21(32)33)8-9-15(27)28)26-20(31)17(12(3)4)25-18(29)13(23)7-5-6-10-22/h11-14,16-17H,5-10,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t13-,14-,16-,17-/m0/s1

InChI Key

QNGVENBJYXTCPM-OTRWWLKZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.